molecular formula C13H19NO B13609510 (2-Benzylpiperidin-2-yl)methanol

(2-Benzylpiperidin-2-yl)methanol

Katalognummer: B13609510
Molekulargewicht: 205.30 g/mol
InChI-Schlüssel: RLENHBASZWTSRF-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(2-Benzylpiperidin-2-yl)methanol: is a chemical compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocycle containing one nitrogen atom and five carbon atoms. This compound is characterized by the presence of a benzyl group attached to the piperidine ring and a hydroxymethyl group at the second position of the piperidine ring. It has a molecular formula of C13H19NO and a molecular weight of 205.3 g/mol .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of (2-Benzylpiperidin-2-yl)methanol typically involves the reaction of benzyl chloride with piperidine in the presence of a base, followed by reduction of the resulting intermediate. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like palladium on carbon for the reduction step .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory synthesis but optimized for higher yields and purity. This can include continuous flow reactors and advanced purification techniques such as crystallization and distillation.

Analyse Chemischer Reaktionen

Types of Reactions: (2-Benzylpiperidin-2-yl)methanol undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Wissenschaftliche Forschungsanwendungen

Chemistry: (2-Benzylpiperidin-2-yl)methanol is used as an intermediate in the synthesis of various pharmaceuticals and agrochemicals. Its unique structure makes it a valuable building block for the development of new compounds with potential therapeutic applications .

Biology: In biological research, this compound is used to study the effects of piperidine derivatives on cellular processes and receptor interactions. It serves as a model compound for understanding the pharmacokinetics and pharmacodynamics of related drugs .

Medicine: It is being investigated for its potential to modulate neurotransmitter systems .

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and as a precursor for the synthesis of advanced materials. Its reactivity and stability make it suitable for various industrial applications .

Wirkmechanismus

The mechanism of action of (2-Benzylpiperidin-2-yl)methanol involves its interaction with specific molecular targets, such as neurotransmitter receptors and enzymes. The compound can modulate the activity of these targets, leading to changes in cellular signaling pathways. For example, it may act as an agonist or antagonist at certain receptor sites, influencing neurotransmitter release and uptake .

Vergleich Mit ähnlichen Verbindungen

Uniqueness: (2-Benzylpiperidin-2-yl)methanol is unique due to the presence of both a benzyl group and a hydroxymethyl group on the piperidine ring. This combination of functional groups imparts distinct chemical and biological properties, making it a versatile compound for various applications .

Eigenschaften

Molekularformel

C13H19NO

Molekulargewicht

205.30 g/mol

IUPAC-Name

(2-benzylpiperidin-2-yl)methanol

InChI

InChI=1S/C13H19NO/c15-11-13(8-4-5-9-14-13)10-12-6-2-1-3-7-12/h1-3,6-7,14-15H,4-5,8-11H2

InChI-Schlüssel

RLENHBASZWTSRF-UHFFFAOYSA-N

Kanonische SMILES

C1CCNC(C1)(CC2=CC=CC=C2)CO

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.